Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate
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Overview
Description
Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a nitro group, which is a significant functional group in organic chemistry due to its electron-withdrawing properties .
Preparation Methods
The synthesis of Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate typically involves esterification reactions. One common method is the reaction between 4-nitro-5-[(oxan-2-yl)oxy]pentanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions usually require heating under reflux to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide . Major products formed from these reactions include amines, carboxylic acids, and substituted esters .
Scientific Research Applications
Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate involves its ability to undergo various chemical reactions. The nitro group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in other chemical reactions . The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate can be compared with other similar compounds such as:
Methyl pentanoate: Known for its fruity odor and used in fragrances and beauty care products.
Mangiferin: A bioactive component derived from mangoes with diverse pharmacological properties.
The uniqueness of this compound lies in its combination of a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
CAS No. |
109178-43-0 |
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Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 4-nitro-5-(oxan-2-yloxy)pentanoate |
InChI |
InChI=1S/C11H19NO6/c1-16-10(13)6-5-9(12(14)15)8-18-11-4-2-3-7-17-11/h9,11H,2-8H2,1H3 |
InChI Key |
ZBHLMOTYVGSONP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(COC1CCCCO1)[N+](=O)[O-] |
Origin of Product |
United States |
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